{2-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]ethoxy}acetic acid
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Overview
Description
2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzimidazole core or the ethoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxyacetic acid: Similar in structure but with an imidazolidinyl group instead of a benzimidazole core.
2-oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles: Another class of compounds with a different core structure but similar functional groups.
Uniqueness
What sets 2-{2-oxo-2-[(2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)amino]ethoxy}acetic acid apart is its unique combination of the benzimidazole core and the ethoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11N3O5 |
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Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(4-19-5-10(16)17)12-6-1-2-7-8(3-6)14-11(18)13-7/h1-3H,4-5H2,(H,12,15)(H,16,17)(H2,13,14,18) |
InChI Key |
SXGMFSUOWCUVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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